(1R,5S)-8-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane
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Description
(1R,5S)-8-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C18H24N4O3S and its molecular weight is 376.48. The purity is usually 95%.
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Scientific Research Applications
Oxidation of Sulfides
The synthesis of sulfoxides by the oxidation of sulfides using bromine complexes, such as 1, 4-Diazabicyclo(2, 2, 2) octane, demonstrates a method for incorporating sulfonyl groups into organic molecules. This technique could be relevant for synthesizing compounds with similar sulfonyl functionalities (Ōae, Ohnishi, Kozuka, & Tagaki, 1966).
Structural Studies
Research on compounds like "(1R,3S,5R,6S)-6-Acetoxy-3-(4-methylphenylsulfonyloxy)tropane" contributes to our understanding of the structural behaviors of bicyclic and azabicyclic compounds, aiding in the development of novel synthetic methods and applications in medicinal chemistry (Yang, Zhu, Niu, Chen, & Lu, 2008).
Chiral Auxiliaries in Asymmetric Synthesis
Enantiomerically pure bicyclic pyrrolidine derivatives have been utilized as chiral auxiliaries in asymmetric syntheses, indicating potential applications in stereoselective reactions and drug synthesis (Martens & Lübben, 1991).
Complexation and Assembly
Studies on the binding behaviors of molecules with p-sulfonatocalix[4]arenes and imidazolium- or pyridinium-based structures suggest applications in constructing highly ordered assemblies, which could be relevant for material science and nanotechnology applications (Zhao, Guo, & Liu, 2013).
Catalysis and Synthesis
Research involving sulfonic acid-functionalized diazabicyclo[2.2.2]octane demonstrates its utility in catalyzing reactions for synthesizing complex molecules, indicating potential applications in pharmaceutical synthesis and material science (Patil et al., 2021).
Properties
IUPAC Name |
8-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-3-21-12-18(20-13(21)2)26(23,24)22-14-6-7-15(22)10-17(9-14)25-16-5-4-8-19-11-16/h4-5,8,11-12,14-15,17H,3,6-7,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTJMIVOBVQJPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)N2C3CCC2CC(C3)OC4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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